N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Description
N-(4-Chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a synthetic propanamide derivative featuring a 2-hydroxy-2-methylpropanamide core substituted with a 4-chlorophenyl group at the amide nitrogen and a 3-chlorophenylsulfonyl moiety at the 3-position. Such compounds are critical in drug development, particularly for their role in modulating physicochemical properties like solubility, bioavailability, and target binding through strategic substituent placement.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-chlorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-16(21,15(20)19-13-7-5-11(17)6-8-13)10-24(22,23)14-4-2-3-12(18)9-14/h2-9,21H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZVJDFGUNHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=CC=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a compound with the molecular formula C16H15Cl2NO4S, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C16H15Cl2NO4S
- Molecular Weight : 388.26 g/mol
- Purity : Typically 95% in research applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that this compound may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that play critical roles in cancer progression and inflammation.
- Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. This effect is likely due to its ability to induce apoptosis and disrupt cell cycle progression.
- Anti-inflammatory Effects : Animal models have shown that this compound reduces markers of inflammation, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, with a noted increase in apoptotic cells within the tumors.
Case Study 2: Inflammatory Disease Model
In a model of induced arthritis, administration of the compound resulted in decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent.
Summary of Research Findings
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Position: Substituting 3-chlorophenyl (target) vs. 4-chlorophenyl (CAS 338956-18-6) alters electronic and steric profiles.
- Amide Substituent: The 4-chlorophenyl group in the target compound contrasts with Bicalutamide’s 4-cyano-3-(trifluoromethyl)phenyl, which introduces strong electron-withdrawing effects (cyano, trifluoromethyl) for enhanced receptor binding .
- Benzyl vs. Phenylsulfonyl : The 4-chlorobenzyl group in CAS 338424-18-3 introduces flexibility compared to rigid phenylsulfonyl moieties, impacting molecular packing and solubility .
Physicochemical Properties
LogP and Hydrophobicity
highlights logP calculation methods for analogues like N-(4-cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methylpropanamide. Corrections for hydrogen bonding (+6 CM) and branching effects (-2 CM) suggest that substituents significantly influence hydrophobicity. For the target compound:
- The 3-chlorophenylsulfonyl group may increase logP compared to 4-fluorophenyl (Bicalutamide) due to reduced polarity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with sulfonylation of the chlorophenyl group followed by amide bond formation. Key steps include:
- Sulfonylation : Reacting 3-chlorobenzenesulfonyl chloride with a hydroxypropanamide intermediate under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to form the amide bond between the sulfonylated intermediate and 4-chloroaniline. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid hydrolysis .
- Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., using TBSCl) may be required to prevent side reactions during sulfonylation .
Q. What spectroscopic and chromatographic methods are used to confirm the compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and molecular connectivity. For example, the hydroxyl proton appears as a singlet (~δ 5.5 ppm), while sulfonyl and amide groups influence neighboring proton shifts .
- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .
- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) assesses purity (>98% for research-grade material) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at varying concentrations (IC determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetics and target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) groups on the phenyl rings. For example, replacing 3-chlorophenyl with 4-fluorophenyl increases solubility but may reduce binding affinity to hydrophobic pockets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., androgen receptors). Cl substituents on both phenyl rings enhance π-π stacking in hydrophobic domains .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency, while toluene minimizes byproducts in amide coupling .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance regioselectivity .
- Crystallization Techniques : Recrystallization from ethanol/water mixtures enhances purity (>99%) by removing unreacted intermediates .
Q. How does the sulfonyl group influence the compound’s solid-state conformation and stability?
- Methodological Answer :
- X-ray Crystallography : Reveals gauche torsion angles (~-62°) in the C–SO–NH–C segment, stabilizing the crystal lattice via N–H⋯O hydrogen bonds. Dihedral angles between the sulfonyl group and aromatic rings (~89°) affect solubility and melting points .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C correlates with sulfonyl group lability .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For instance, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
